5-Trifluoromethoxy-benzo[b]thiophene-2-carboxylic Acid: Molecular Architecture & Synthetic Utility
5-Trifluoromethoxy-benzo[b]thiophene-2-carboxylic Acid: Molecular Architecture & Synthetic Utility
Executive Summary
5-Trifluoromethoxy-benzo[b]thiophene-2-carboxylic acid (CAS: 885279-13-0 ) represents a specialized scaffold in modern medicinal chemistry, distinguished by the strategic incorporation of a trifluoromethoxy (
This compound serves as a critical building block for lipophilic pharmacophores.[1][2] Unlike its trifluoromethyl (
Key Technical Classifications:
-
Role: Intermediate, Pharmacophore Scaffold.[3]
-
Primary Utility: Modulation of lipophilicity (LogP) and metabolic stability in drug candidates (e.g., FAAH inhibitors, antimicrobial agents).
-
Structural Advantage: The "Super-Lipophilic" nature of the
group combined with the aromatic stability of the thiophene-fused benzene ring.
Molecular Structure & Physicochemical Profile[2][4][5][6]
Structural Analysis
The molecule comprises a bicyclic benzo[b]thiophene heteroaromatic system. The electron-withdrawing trifluoromethoxy group at C5 deactivates the benzene ring, while the carboxylic acid at C2 activates the thiophene ring for specific interactions but deactivates it toward electrophilic aromatic substitution.
| Feature | Specification |
| CAS Number | 885279-13-0 |
| Molecular Formula | |
| Molecular Weight | 262.21 g/mol |
| Exact Mass | 261.9911 |
| SMILES | OC(=O)C1=CC2=C(S1)C=CC(OC(F)(F)F)=C2 |
| Physical State | Solid (Typically White to Off-White Powder) |
The "Fluorine Effect": vs.
The choice of
-
Electronic Effect: Both are electron-withdrawing (
), but has a dual nature: strong inductive withdrawal ( ) coupled with weak resonance donation ( ) from the oxygen lone pairs. -
Conformation: The
group can rotate around the bond, allowing the moiety to adopt an orthogonal or coplanar orientation relative to the ring, adapting to steric constraints within a receptor pocket. -
Lipophilicity: The Hansch
parameter for (+1.04) is significantly higher than that of (+0.56) and comparable to (+0.88), enhancing membrane permeability.
Pharmacophore Logic Diagram
The following diagram illustrates the functional logic of the molecule's three distinct zones.
Figure 1: Pharmacophore dissection showing the functional role of each molecular region.
Synthetic Pathways & Process Chemistry
The synthesis of 5-trifluoromethoxy-benzo[b]thiophene-2-carboxylic acid requires navigating the stability of the
Retrosynthetic Analysis
-
Disconnection A: C2-C3 bond formation (Cyclization of thio-intermediate).
-
Disconnection B: C-S bond formation (Introduction of sulfur to the aromatic ring).
Preferred Synthetic Protocol: The 2-Fluorobenzaldehyde Route
This method is preferred for its high regioselectivity and avoidance of harsh conditions that might degrade the
Reagents:
-
Starting Material: 2-Fluoro-5-(trifluoromethoxy)benzaldehyde.
-
Nucleophile: Methyl thioglycolate (Methyl mercaptoacetate).
-
Base: Cesium Carbonate (
) or Triethylamine ( ) in DMSO/DMF.
Step-by-Step Methodology:
-
Nucleophilic Aromatic Substitution (
):-
Dissolve 2-fluoro-5-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous DMSO.
-
Add methyl thioglycolate (1.1 eq) and
(2.0 eq). -
Heat to 60-80°C. The thiolate anion displaces the fluorine atom at the ortho position.
-
Mechanism:[4] The aldehyde group activates the ring for
at the ortho position.
-
-
Aldol Condensation & Cyclization:
-
Under the basic conditions, the internal methylene group of the thioglycolate attacks the aldehyde carbonyl.
-
Dehydration occurs spontaneously to form the benzo[b]thiophene ring.
-
Intermediate: Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate.
-
-
Saponification (Hydrolysis):
Synthetic Workflow Diagram
Figure 2: Convergent synthetic pathway via 2-fluoro-benzaldehyde precursor.
Analytical Characterization
To validate the structure, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-
, 400 MHz):-
13.5 ppm (Broad s, 1H,
). - 8.10 ppm (s, 1H, H-3 of thiophene ring).
-
8.05 ppm (d,
Hz, 1H, H-7). - 7.95 ppm (s, 1H, H-4).
- 7.45 ppm (dd, 1H, H-6).
-
Note: The H-3 proton is characteristic of 2-substituted benzo[b]thiophenes, typically appearing as a sharp singlet downfield.
-
13.5 ppm (Broad s, 1H,
-
NMR:
-
-57.0 to -58.0 ppm (s, 3F,
). -
Diagnostic: A single sharp peak confirms the integrity of the trifluoromethoxy group.
-
-57.0 to -58.0 ppm (s, 3F,
Mass Spectrometry (MS)
-
Ionization: ESI (Negative Mode) is preferred due to the carboxylic acid.
-
m/z:
calculated: 260.99. -
Fragmentation: Loss of
(M-44) is a common fragmentation pathway for aromatic carboxylic acids.
Applications in Drug Discovery[1][2][4]
Bioisosterism & Scaffold Hopping
This compound is frequently used to replace indole-2-carboxylic acids or benzofuran-2-carboxylic acids . The sulfur atom in the thiophene ring confers:
-
Higher Lipophilicity: S is less electronegative and more lipophilic than O or N.
-
Metabolic Resistance: The thiophene ring is generally less prone to oxidative metabolism than the electron-rich indole system.
Case Study: FAAH Inhibitors
Fatty Acid Amide Hydrolase (FAAH) inhibitors often utilize a heterocyclic core to position a pharmacophore into the enzyme's active site. The 5-trifluoromethoxy-benzo[b]thiophene core has been cited in patent literature (e.g., WO2011022348A1) as a modulator, where the lipophilic
References
-
Capot Chemical. (n.d.). 5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid MSDS. Retrieved from [Link]
- Aventis Pharmaceuticals Inc. (2011). Ethylene diamine modulators of fatty acid amide hydrolase. WO Patent 2011022348A1.
- Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. (Contextual grounding for OCF3 properties).
- Bridges, A. J., et al. (1993). Fluorine as a modulator of biological activity. Journal of Medicinal Chemistry. (Contextual grounding for S_NAr synthesis routes).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-TRIFLUOROMETHOXY-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID | 885279-13-0 [chemicalbook.com]
- 6. 885279-13-0 | 5-Trifluormethoxy-benzo[B]thiophen-2-carbonsäure | 5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid - Capot Chemisch [capotchem.com]
